molecular formula C9H5BrF3NO B1445407 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile CAS No. 1381944-30-4

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile

Cat. No. B1445407
CAS RN: 1381944-30-4
M. Wt: 280.04 g/mol
InChI Key: CPMGKPWSHGWONW-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 886763-17-3 . It has a molecular weight of 280.04 . The IUPAC name for this compound is [2-bromo-5-(trifluoromethoxy)phenyl]acetonitrile . It is stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is 1S/C9H5BrF3NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is a liquid at ambient temperature . It has a molecular weight of 280.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Aryl- and Hetaryl-Furocoumarins

This compound serves as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have several applications, including the development of drugs that treat skin diseases and the study of DNA properties due to their ability to form crosslinks with the DNA double helix.

Synthesis of Et Canthinone-3-carboxylates

It is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate through a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Canthinones are alkaloids with various biological activities, including antitumor, antiviral, and antimicrobial properties.

Synthesis of Biologically Active Compounds

The compound is utilized in the synthesis of biologically active compounds in vitro, such as the synthesis of (-)-epicatechin . Epicatechin is a flavonoid with antioxidant properties, found in foods like tea and chocolate, and is researched for its potential health benefits, including cardiovascular health and cognitive function.

Safety and Hazards

The compound is associated with some hazards. The safety information pictograms indicate that it is dangerous . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGKPWSHGWONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743026
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile

CAS RN

1381944-30-4
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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